Unique MRM Transition Differentiates Mono‑hydroxy from All Other Spirotetramat Metabolites in Tandem MS
Under identical UPLC‑MS/MS conditions, BYI08330‑mono‑hydroxy (B‑mono) exhibits a unique precursor → product ion transition pair of m/z 304.1 → 254.1 (collision energy 23 eV), which is not shared by any other spirotetramat metabolite: BYI08330 parent (m/z 374.1 → 302.1), B‑enol (m/z 302.1 → 216.0), B‑keto (m/z 318.1 → 300.0), or B‑glu (m/z 464.1 → 302.1) [1]. This unique transition enables unequivocal identification and interference‑free quantification in multi‑residue panels.
| Evidence Dimension | MRM precursor → product ion transition (quantitation ion) |
|---|---|
| Target Compound Data | m/z 304.1 → 254.1 (CE 23 eV) |
| Comparator Or Baseline | B-enol: m/z 302.1 → 216.0; B-keto: m/z 318.1 → 300.0; B-glu: m/z 464.1 → 302.1; BYI08330 parent: m/z 374.1 → 302.1 |
| Quantified Difference | Target compound is the only metabolite producing the 304.1→254.1 transition; nearest neighbor B-enol differs by +2 Da precursor and −38 Da product ion mass. |
| Conditions | UPLC‑MS/MS with electrospray ionization; declustering potential 96 V for B‑mono vs. 121 V (B‑enol), 66 V (B‑keto), 31 V (B‑glu), 91 V (BYI08330). |
Why This Matters
Procuring the correct mono‑hydroxy standard enables unambiguous MRM method setup and avoids false positives or mis‑assignment in concurrent detection of all five regulatory analytes.
- [1] Table 1, Optimized parameters for MS/MS of thiacloprid, spirotetramat and its metabolites. Scientific Reports 12, Article 7119 (2022). View Source
